Potassium tetrafluoroaluminate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium tetrafluoroaluminate can be synthesized through several methods:

Reaction of Alumina Trihydrate with Potassium Fluoride or Potassium Bifluoride: This method involves reacting alumina trihydrate with freshly produced, hot, solvated potassium fluoride or potassium bifluoride solution in the presence of stoichiometric amounts and/or an excess of hydrogen fluoride.

Reaction of Aluminum Trifluoride Trihydrate with Potassium Fluoride or Potassium Bifluoride: This method involves reacting aluminum trifluoride trihydrate with a hot aqueous solution of potassium fluoride or potassium bifluoride.

Generation of Potassium Aluminate In Situ: This method involves reacting alumina trihydrate with hot aqueous potassium hydroxide and treating the resulting potassium aluminate with aqueous or anhydrous hydrogen fluoride.

Industrial Production Methods: Industrial production of this compound typically involves fusing ground potassium fluoride and aluminum fluoride at temperatures above 600°C and then grinding the solidified melt . This process, however, has a high energy requirement and may result in undesirable contaminants .

Análisis De Reacciones Químicas

Reaction with Aluminum Hydroxide, Hydrofluoric Acid, and Potassium Hydroxide

The most common synthesis involves reacting aluminum hydroxide (Al(OH)₃), hydrofluoric acid (HF), and potassium hydroxide (KOH) in aqueous medium under controlled molar ratios:

-

Molar Ratio : Al:F:K = 1:5±0.2:2±0.1 (preferred: 1:5±0.1:2±0.05).

-

HF Concentration : 20–70% by weight.

-

KOH Form : Solid or 20–60% aqueous lye.

-

Temperature : 60–75°C.

-

Product Recovery : Precipitation, filtration, and vacuum drying at 80°C yield KAlF₄ with a melting point of 546–550°C .

Alternative Routes Using Fluoroaluminum Acid

An older method reacts fluoroaluminum acid (H₃AlF₆) with substoichiometric potassium hydroxide to avoid high-energy processes :

Conditions :

-

Potassium hydroxide is added gradually to avoid excess alkalinity.

-

Post-reaction stirring and filtration yield a product melting below 575°C .

Thermal Behavior and Eutectic Formation

KAlF₄ exhibits unique phase interactions that lower effective melting points in mixtures:

| Composition | Melting Point (°C) | Notes | Source |

|---|---|---|---|

| Pure KAlF₄ | 574 | Isolated compound | |

| KAlF₄ + K₃AlF₆ (eutectic) | ~560 | Optimized for flux applications | |

| KAlF₄ + AlF₃ | 540–555 | Commercial flux formulations |

Differential Scanning Calorimetry (DSC) confirms a sharp endothermic peak at 547–549°C for vacuum-dried KAlF₄ .

Hydrolytic Stability

KAlF₄ has limited water solubility (2.5–4.57 g/L at 20°C ) but remains stable in aqueous suspensions (pH 5–7.5) . Prolonged exposure to moisture may induce partial hydrolysis:

Incompatibilities

-

Strong Oxidizers : Reacts exothermically, potentially releasing toxic fluorine gas .

-

Acidic/Basic Media : Decomposes in extreme pH conditions.

Fluxing in Aluminum Brazing

KAlF₄ reacts with aluminum oxide layers during brazing, facilitating solder wetting:

This reaction lowers the oxide’s melting point, enabling effective joint formation .

Abrasive and Glass Manufacturing

As a filler in abrasive agents, KAlF₄ reacts with silicates at high temperatures to modify glass viscosity .

Aplicaciones Científicas De Investigación

Active Filler in Abrasives:

Potassium tetrafluoroaluminate is utilized as an active filler in abrasive materials. Its ability to withstand high temperatures and its chemical stability make it an ideal component in grinding wheels and other abrasive products. The compound contributes to the mechanical strength and durability of these materials, allowing for more efficient material removal during machining processes .

Auxiliary Agent in Glass Production:

In glass manufacturing, this compound serves as an auxiliary agent that can modify the properties of glass. It is used to introduce cloudiness or opacity to glass products, which can be desirable for aesthetic or functional reasons .

Research and Development

Studies on Structural Properties:

Research has demonstrated that this compound exhibits interesting structural characteristics at the nanoscale. Studies using advanced techniques such as ab initio structure determination have revealed insights into its crystalline structure, which may lead to novel applications in material science . Understanding these properties can help in developing new materials with tailored functionalities.

Table 2: Research Findings on this compound

| Study Focus | Findings |

|---|---|

| Structural Analysis | Edge-sharing AlF₆ octahedra observed |

| Nanoscale Applications | Potential for novel materials development |

Environmental and Safety Considerations

While this compound has numerous applications, it is essential to consider its safety profile. The compound is toxic when ingested or inhaled, necessitating appropriate handling measures to avoid exposure. However, it is not classified as hazardous for transportation purposes, which facilitates its use in various industries .

Mecanismo De Acción

The mechanism of action of potassium tetrafluoroaluminate involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with myosin-14, protein RecA, acetylglutamate kinase, guanine nucleotide-binding proteins, sarcoplasmic/endoplasmic reticulum calcium ATPase, and ribokinase.

Pathways Involved: These interactions can affect various cellular processes, including muscle contraction, DNA repair, metabolic pathways, and signal transduction.

Comparación Con Compuestos Similares

Potassium Hexafluoroaluminate (K₃AlF₆): Similar in composition but contains more fluoride ions.

Sodium Tetrafluoroaluminate (NaAlF₄): Similar in structure but contains sodium instead of potassium.

Aluminium Fluoride (AlF₃): Contains only aluminium and fluoride ions without potassium.

Uniqueness: Potassium tetrafluoroaluminate is unique due to its specific composition and properties, making it particularly effective as a flux in aluminium smelting and other industrial applications .

Actividad Biológica

Potassium tetrafluoroaluminate (KAlF₄), commonly known as potassium cryolite, is a compound with significant industrial applications, particularly in metallurgy and ceramics. However, its biological activity has also garnered interest due to its potential implications in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

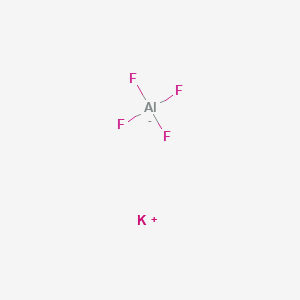

- Molecular Formula : KAlF₄

- CAS Number : 14484-69-6

- EINECS Number : 238-485-8

- Melting Point : 540°C to 575°C .

Applications

This compound is primarily used as:

- An insecticide in agricultural settings.

- A flux in metal brazing processes.

- A filler material in the production of ceramics and glass .

Toxicological Studies

-

Insecticidal Properties :

This compound has been studied for its insecticidal properties. Research indicates that it can effectively control pest populations by disrupting their physiological processes. Its mechanism involves the inhibition of certain enzymatic activities critical for insect survival . -

Biocompatibility :

Recent studies have shown that this compound exhibits biocompatibility, which suggests it may reduce inflammation and irritation in biological systems. This property is particularly relevant in medical applications where materials come into contact with body tissues . -

Cellular Interactions :

In vitro studies have demonstrated that this compound can interact with cellular membranes, potentially affecting cell viability and function. The compound's effects on different cell lines have been documented, indicating a need for further investigation into its cytotoxicity and therapeutic potential .

Case Study 1: Insecticidal Efficacy

A study conducted on the efficacy of this compound as an insecticide demonstrated a significant reduction in pest populations when applied at specific concentrations. The study highlighted its effectiveness against common agricultural pests, making it a viable alternative to conventional pesticides.

Case Study 2: Biocompatibility Assessment

A biocompatibility assessment involving this compound was performed using human cell lines. The results indicated minimal cytotoxic effects at low concentrations, suggesting potential applications in biomedical devices and materials.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

potassium;tetrafluoroalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4FH.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFYTVYMYJCRET-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Al-](F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF4K | |

| Record name | potassium tetrafluoroaluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_tetrafluoroaluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.0735 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Partially soluble in water (2 g/L at 20 deg C); [Solvay Fluorides MSDS] | |

| Record name | Potassium tetrafluoroaluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16885 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14484-69-6 | |

| Record name | Potassium aluminum fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminate(1-), tetrafluoro-, potassium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tetrafluoroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary industrial applications of Potassium tetrafluoroaluminate?

A1: this compound (KAlF4) plays a crucial role as a flux in the brazing of aluminum alloys. [, ] Specifically, mixtures of KAlF4 and potassium hexafluoroaluminate (K3AlF6) are used for this purpose. This application leverages the ability of these compounds to remove oxide layers on aluminum surfaces, facilitating a stronger bond during brazing. [, ]

Q2: How does the structure of KAlF4 differ from other related aluminum fluorides?

A2: Unlike many other aluminum fluorides, KAlF4 exhibits a unique structural arrangement. [] It crystallizes in an orthorhombic unit cell and features edge-sharing AlF6 octahedra, forming a bioctahedral motif. These bioctahedra are interconnected through corner-shared fluorine atoms, resulting in infinite ladder-like chains. This distinct structure sets it apart from other members of the AIMIIIF4 family. []

Q3: Are there any alternatives to using KAlF4 as a flux for brazing aluminum?

A3: Yes, while KAlF4 is commonly used, there's ongoing research exploring fluxless brazing techniques for aluminum alloys using non-vacuum electron beam technology. [] This approach aims to minimize the health and environmental concerns associated with traditional flux materials. []

Q4: What are the potential environmental concerns associated with the use of KAlF4?

A5: While the provided abstracts don't detail specific environmental impacts of KAlF4, the use of fluxes in brazing, in general, is known to raise concerns. [] The potential release of fluorine-containing compounds during brazing processes necessitates careful consideration of waste management and pollution control measures. []

Q5: How is KAlF4 typically incorporated into abrasive materials?

A6: KAlF4 can be integrated into the binder system of abrasive materials, alongside other abrasive-active fillers. [] This inclusion aims to enhance the abrasive action and prolong the lifespan of these materials. []

Q6: Are there any known polymorphs of KAlF4, and if so, what are their characteristics?

A7: Yes, a nanosized metastable polymorph of KAlF4, denoted as θ-KAlF4, has been identified. [] This polymorph is significantly smaller than the standard form, measuring only 13×18×55 nm3. It shares the same chemical formula but exhibits distinct structural properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.